6,2',4'-Trimethoxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,2’,4’-Trimethoxyflavanone is a flavonoid compound known for its potent biological activities. It is a derivative of flavanone, characterized by the presence of three methoxy groups at the 6, 2’, and 4’ positions on the flavanone skeleton. This compound has garnered significant interest due to its potential therapeutic applications, particularly as an antagonist of the aryl hydrocarbon receptor (AHR) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,2’,4’-Trimethoxyflavanone typically involves the methoxylation of flavanone derivatives. One common method includes the use of methoxy-substituted benzaldehydes and acetophenones as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and methylation. Specific reaction conditions such as the use of acidic or basic catalysts, temperature control, and solvent selection are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of 6,2’,4’-Trimethoxyflavanone may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition, temperature control, and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,2’,4’-Trimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
6,2’,4’-Trimethoxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: It serves as a tool for investigating the biological roles of flavonoids, particularly in cell signaling and gene expression.
Medicine: Its potential as an AHR antagonist makes it a candidate for developing anti-inflammatory and anticancer therapies.
Industry: It is utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
6,2’,4’-Trimethoxyflavanone exerts its effects primarily through antagonism of the aryl hydrocarbon receptor (AHR). By binding to AHR, it inhibits the receptor’s ability to mediate gene induction in response to environmental toxins such as dioxins and polycyclic aromatic hydrocarbons. This inhibition can lead to reduced expression of AHR target genes, including those involved in xenobiotic metabolism and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
6,3’,4’-Trimethoxyflavanone: Another trimethoxyflavanone with methoxy groups at different positions.
5,2’-Dihydroxy-6,7,4’-trimethoxyflavanone: A hydroxylated derivative with additional biological activities.
6-Hydroxy-4’,5,7-trimethoxyflavone: A related flavone with hydroxyl and methoxy groups
Uniqueness
6,2’,4’-Trimethoxyflavanone is unique due to its specific methoxy substitution pattern, which confers distinct biological activities, particularly its potent AHR antagonism. This makes it a valuable compound for studying AHR-related pathways and developing therapeutic agents targeting AHR-mediated diseases .
Properties
Molecular Formula |
C18H18O5 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-9,18H,10H2,1-3H3 |
InChI Key |
GLQDUOUZVYGIDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.